[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethoxy)phenyl]hydrazine hydrochloride typically involves the reaction of 4-(difluoromethoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Difluoromethoxy)aniline+Hydrazine hydrate+HCl→[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and the product is typically purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted phenyl derivatives .
Scientific Research Applications
[4-(Difluoromethoxy)phenyl]hydrazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is used in biochemical assays and as a reagent in the study of enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of [4-(Difluoromethoxy)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-(Difluoromethoxy)phenyl]hydrazine hydrochloride include:
[4-(Trifluoromethoxy)phenyl]hydrazine hydrochloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can affect its reactivity and applications.
[4-Methoxyphenyl]hydrazine hydrochloride: This compound has a methoxy group instead of a difluoromethoxy group, leading to different chemical properties and uses.
Uniqueness
The uniqueness of this compound lies in its difluoromethoxy group, which imparts specific chemical properties that can be advantageous in certain applications. For example, the presence of fluorine atoms can enhance the compound’s stability and reactivity, making it suitable for use in various chemical and pharmaceutical processes .
Properties
IUPAC Name |
[4-(difluoromethoxy)phenyl]hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O.ClH/c8-7(9)12-6-3-1-5(11-10)2-4-6;/h1-4,7,11H,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAUOONPXWEKEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)OC(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240527-90-5 |
Source
|
Record name | Hydrazine, [4-(difluoromethoxy)phenyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240527-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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